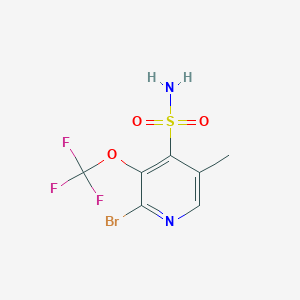
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is a chemical compound with the molecular formula C7H6BrF3N2O3S. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide typically involves multiple steps. One common method includes the bromination of 5-methyl-3-(trifluoromethoxy)pyridine followed by sulfonamide formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Organic Solvents: Dichloromethane, tetrahydrofuran (THF), and others are commonly used.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Sulfonic Acids and Sulfides: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group, which confer distinct chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H6BrF3N2O3S |
|---|---|
Molekulargewicht |
335.10 g/mol |
IUPAC-Name |
2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide |
InChI |
InChI=1S/C7H6BrF3N2O3S/c1-3-2-13-6(8)4(16-7(9,10)11)5(3)17(12,14)15/h2H,1H3,(H2,12,14,15) |
InChI-Schlüssel |
QSSIOXJTMUCENS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1S(=O)(=O)N)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



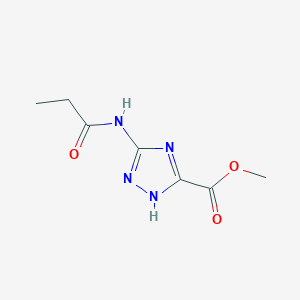
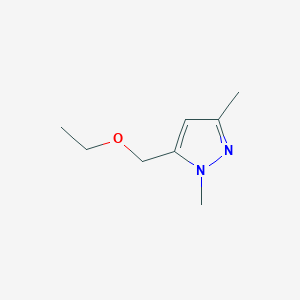
![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
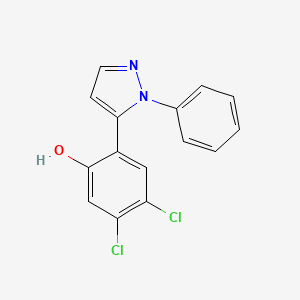
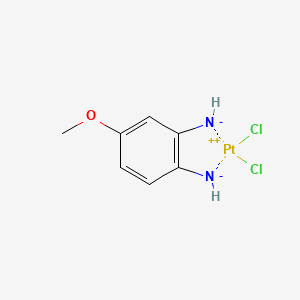
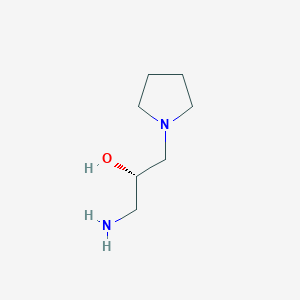
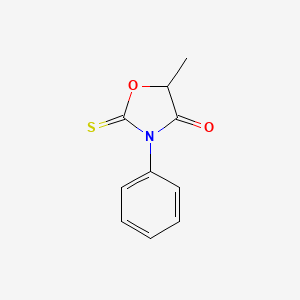
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
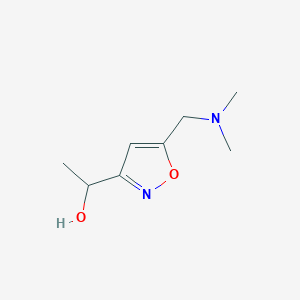
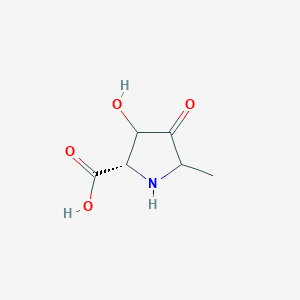
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
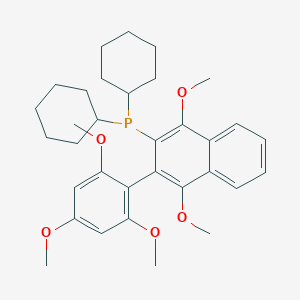
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
